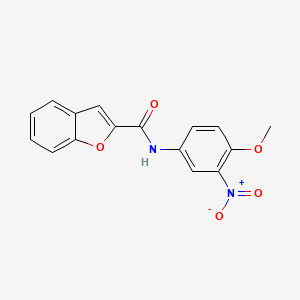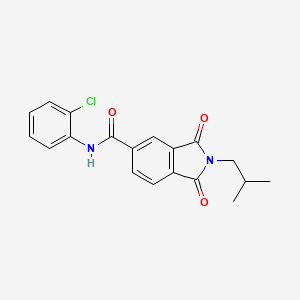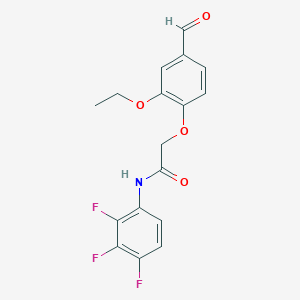![molecular formula C16H26ClNO3 B4410752 4-[3-(2-propoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410752.png)
4-[3-(2-propoxyphenoxy)propyl]morpholine hydrochloride
Descripción general
Descripción
4-[3-(2-propoxyphenoxy)propyl]morpholine hydrochloride, also known as SR-57227A, is a selective serotonin 5-HT3 receptor agonist. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, gastroenterology, and oncology.
Mecanismo De Acción
4-[3-(2-propoxyphenoxy)propyl]morpholine hydrochloride exerts its effects by selectively activating the serotonin 5-HT3 receptor, which is a ligand-gated ion channel located in the central and peripheral nervous systems. Activation of the receptor leads to the influx of cations, which results in depolarization of the neuron and the release of neurotransmitters. The specific effects of this compound depend on the location and function of the neurons that express the 5-HT3 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application and the location of the 5-HT3 receptor in the body. In neurology, this compound has been shown to increase the release of serotonin and other neurotransmitters, which leads to anxiolytic and antidepressant effects. In gastroenterology, this compound has been shown to reduce the release of serotonin and other neurotransmitters, which leads to antiemetic effects. In oncology, this compound has been shown to inhibit the growth and proliferation of cancer cells, which leads to antitumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[3-(2-propoxyphenoxy)propyl]morpholine hydrochloride for lab experiments is its high selectivity for the 5-HT3 receptor, which allows for more precise manipulation of the receptor's function. Another advantage is its relatively low toxicity and side effect profile, which allows for higher doses and longer exposure times in animal models. However, one limitation is the lack of specific agonists and antagonists for the 5-HT3 receptor, which makes it difficult to isolate the effects of this compound from other neurotransmitter systems.
Direcciones Futuras
There are several potential future directions for the study of 4-[3-(2-propoxyphenoxy)propyl]morpholine hydrochloride. In neurology, it could be further studied as a potential treatment for anxiety and depression, and its effects on other neurotransmitter systems could be explored. In gastroenterology, it could be further studied as a potential treatment for irritable bowel syndrome and other gastrointestinal disorders, and its effects on the gut microbiome could be explored. In oncology, it could be further studied as a potential adjuvant therapy for cancer, and its effects on immune function and tumor microenvironment could be explored. Additionally, new synthetic methods and modifications could be developed to improve the purity, yield, and pharmacokinetics of this compound.
Aplicaciones Científicas De Investigación
4-[3-(2-propoxyphenoxy)propyl]morpholine hydrochloride has been studied extensively for its potential therapeutic applications in various fields of medicine. In neurology, it has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested as a potential treatment for anxiety and depression in humans. In gastroenterology, it has been shown to reduce nausea and vomiting induced by chemotherapy and radiation therapy, and it has been suggested as a potential treatment for irritable bowel syndrome. In oncology, it has been shown to have antitumor effects in vitro and in vivo, and it has been suggested as a potential adjuvant therapy for cancer.
Propiedades
IUPAC Name |
4-[3-(2-propoxyphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-2-11-19-15-6-3-4-7-16(15)20-12-5-8-17-9-13-18-14-10-17;/h3-4,6-7H,2,5,8-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDIOBDIWORAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4410673.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410680.png)
amine hydrochloride](/img/structure/B4410684.png)

![{3-[(2-chlorobenzyl)oxy]benzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4410701.png)

![4-ethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4410713.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B4410720.png)
amine hydrochloride](/img/structure/B4410733.png)
![{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B4410737.png)

![N-ethyl-3-[(ethylamino)sulfonyl]-4,5-dimethylbenzamide](/img/structure/B4410771.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4410778.png)
